4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one
CAS No.: 2549031-94-7
Cat. No.: VC11829892
Molecular Formula: C18H24N4O3
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549031-94-7 |
|---|---|
| Molecular Formula | C18H24N4O3 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 4-[2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl]-1,4-oxazepan-5-one |
| Standard InChI | InChI=1S/C18H24N4O3/c23-17-5-13-24-14-12-21(17)9-6-20-7-10-22(11-8-20)18-19-15-3-1-2-4-16(15)25-18/h1-4H,5-14H2 |
| Standard InChI Key | MFJOSFPQHSVNKA-UHFFFAOYSA-N |
| SMILES | C1COCCN(C1=O)CCN2CCN(CC2)C3=NC4=CC=CC=C4O3 |
| Canonical SMILES | C1COCCN(C1=O)CCN2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Introduction
Molecular Formula and Weight
While specific details for this compound are not readily available, similar compounds typically have molecular weights in the range of several hundred grams per mole, depending on their exact structure. For instance, related compounds like 2-Piperazin-1-yl-1,3-benzoxazole have a molecular weight of approximately 203.24 g/mol .
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the benzoxazole and oxazepane rings, followed by their coupling with the piperazine moiety. Common methods might include condensation reactions and nucleophilic substitutions.
Related Benzoxazole Compounds
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2-Piperazin-1-yl-1,3-benzoxazole: Known for its potential in drug development due to its benzoxazole core .
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2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-N-pyridin-2-ylpropanamide: Exhibits a molecular weight of 351.4 g/mol and has been studied for its chemical properties .
Biological Activities of Similar Compounds
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Antimicrobial Activity: Benzoxazole derivatives have demonstrated potent activity against bacteria and fungi.
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Pharmacological Potential: Piperazine and oxazepane rings are common in drugs targeting various biological pathways.
Data Table: Related Compounds
Future Research Directions
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Synthesis Optimization: Developing efficient synthesis methods to produce this compound.
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Biological Screening: Evaluating its activity against various biological targets to identify potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance biological activity or reduce potential side effects.
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